Thieno[2,3-c]pyridine-2-carboxylic acid
Description
Systematic Nomenclature
Thieno[2,3-c]pyridine-2-carboxylic acid adheres to IUPAC naming conventions for fused heterocycles. The numbering prioritizes the carboxylic acid group, which occupies position 2 of the pyridine ring. The "thieno" prefix denotes the thiophene moiety fused to the pyridine ring at positions 2 and 3 of the pyridine. The "c" descriptor specifies the fusion orientation, where the sulfur atom of thiophene is adjacent to the pyridine nitrogen.
Parent Structure and Substituent Classification
The parent structure is thieno[2,3-c]pyridine , a bicyclic system consisting of a pyridine ring fused to a thiophene ring. The carboxylic acid group (-COOH) at position 2 serves as the primary substituent. This compound belongs to the broader class of thienopyridines , which are heterocyclic compounds containing fused thiophene and pyridine rings.
Molecular Geometry and Crystallographic Analysis
Planar Geometry and Bond Lengths
This compound exhibits a planar geometry due to aromatic stabilization. Crystallographic studies of analogous thienopyridine derivatives (e.g., thieno[2,3-b]pyridine-6-carboxylic acid) reveal:
Crystallographic Data
While direct X-ray diffraction data for this compound is limited, structural analogs provide insights:
| Parameter | Value (Analogous Compound) | Source |
|---|---|---|
| Pyridine N–C bond | 1.34–1.42 Å | |
| Thiophene S–C bond | 1.70–1.76 Å | |
| Carboxylic acid O–H | 1.0–1.2 Å (intramolecular H-bond) |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted Data):
- Carboxylic acid proton : Broad signal at δ 10–12 ppm (exchange with D₂O).
- Aromatic protons : Split into multiplets at δ 7.2–8.5 ppm due to conjugation and ring currents.
- Thiophene protons : Downfield shifts (δ 7.0–7.8 ppm) from deshielding effects.
¹³C NMR (Predicted Data):
Infrared (IR) Spectroscopy
Key IR absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H (carboxylic) | 2500–3300 (broad) | Stretching |
| C=O (carboxylic) | 1680–1720 | Stretching |
| C=N (pyridine) | 1570–1620 | Stretching |
| C–S (thiophene) | 700–800 | Stretching |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) appears at m/z 179.2 (C₈H₅NO₂S). Fragmentation patterns include:
- Loss of COOH (−46 amu) to form thieno[2,3-c]pyridine (m/z 133.2).
- Cleavage of the thiophene ring, yielding pyridine derivatives.
Tautomeric and Conformational Dynamics
Tautomeric Equilibria
This compound exists predominantly in the keto form due to resonance stabilization of the carboxylic acid group. Potential tautomers (e.g., enol or zwitterionic forms) are less likely under standard conditions but may arise under extreme acidity or basicity.
Conformational Flexibility
The carboxylic acid group exhibits restricted rotation due to:
Properties
IUPAC Name |
thieno[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPQAOXZUEFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621959 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-00-7 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as heating or the presence of catalysts.
Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Applications
Thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their anticancer properties. One notable study demonstrated that a compound derived from this structure exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) through mechanisms involving apoptosis and the modulation of cancer stem cells. The compound was shown to reduce the percentage of cancer stem cells significantly, indicating its potential for targeting tumor recurrence and metastasis .
Case Study: Cytotoxicity in Breast Cancer
| Compound | Cell Line | Concentration (µM) | Cytotoxicity (%) | Mechanism |
|---|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.05 | <50% after 24h | Apoptosis induction |
| Compound 1 | MCF-7 | 25 | Maximal at 72h | Reduced GSL expression |
This study highlights the effectiveness of thieno[2,3-c]pyridine derivatives in inhibiting cancer cell growth and suggests further examination for clinical applications .
Anti-inflammatory Applications
The compound has also been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a critical role in the activation of nuclear factor kappa B (NF-κB). NF-κB is associated with inflammatory responses and various autoimmune diseases. Inhibitors of this pathway can be beneficial in treating conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders .
Broader Therapeutic Potential
In addition to its anticancer and anti-inflammatory properties, this compound has implications in treating other diseases related to IKK-mediated pathways. These include:
- Autoimmune Diseases : Conditions like systemic lupus erythematosus and multiple sclerosis may benefit from compounds that inhibit NF-κB activation.
- Cardiovascular Disorders : The compound's ability to modulate inflammatory responses could be useful in treating atherosclerosis and myocardial infarction.
Summary Table of Applications
| Application Area | Potential Conditions | Mechanism |
|---|---|---|
| Cancer Treatment | Breast cancer, colorectal cancer | Induction of apoptosis |
| Inflammatory Diseases | Rheumatoid arthritis, asthma | Inhibition of NF-κB pathway |
| Autoimmune Disorders | Systemic lupus erythematosus | Modulation of immune response |
| Cardiovascular Health | Atherosclerosis | Reduction of inflammatory mediators |
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine-2-carboxylic acid primarily involves its interaction with kinase enzymes. The compound acts as an ATP-mimetic, binding to the ATP pocket of kinases and inhibiting their activity. This inhibition disrupts cell signaling pathways, leading to the desired therapeutic effects . The molecular targets include various kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Isomerism: Thieno[2,3-b]pyridine-2-carboxylic Acid
Molecular Formula: C₈H₅NO₂S (same as [2,3-c] isomer) CAS: 59944-76-2 Key Differences:
- Ring Fusion : The thiophene and pyridine rings are fused at the [2,3-b] positions, altering electronic distribution and steric effects.
- Synthesis: Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of Schiff bases or bromothiophene intermediates, often yielding antitumor intermediates (e.g., ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate) . In contrast, [2,3-c] isomers require specialized cyclization routes with fewer reported methods .
- Biological Activity: [2,3-b] derivatives exhibit antitumor and cytotoxic properties, as seen in carboxamide derivatives (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxamide) . The [2,3-c] isomer’s bioactivity remains understudied.
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Example : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Molecular Formula : C₈H₅ClN₂O₂
Key Differences :
Thieno[2,3-d]pyrimidine Derivatives
Example: 4-Methyl-6-phenyl-thieno[2,3-d]pyrimidine Molecular Formula: C₁₃H₁₀N₂S Key Differences:
- Core Structure : Features a pyrimidine ring fused to thiophene, increasing rigidity and planar surface area.
- Bioactivity: Demonstrates antianaphylactic activity, distinct from the carboxylic acid-functionalized thienopyridines .
- Synthesis: Involves hydrolyzing formamidino or oxalamidocarbonic acid residues, differing from the cyclization strategies of thienopyridines .
Comparative Data Table
Key Research Findings
- Solubility Issues: Both thieno isomers exhibit poor aqueous solubility, necessitating formulation strategies (e.g., salt formation or prodrugs) .
Biological Activity
Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring fused to a pyridine structure with a carboxylic acid functional group. Its unique structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 194.21 g/mol |
| Solubility | Soluble in polar solvents |
This compound exhibits its biological activity through several mechanisms:
- Kinase Inhibition : Compounds derived from thieno[2,3-c]pyridine structures have been identified as inhibitors of various kinases, including the IκB kinase (IKK) complex. This inhibition can modulate inflammatory responses and has implications in treating autoimmune diseases and cancer .
- GPCR Modulation : Recent studies have shown that thieno[2,3-c]pyridine derivatives can act on G protein-coupled receptors (GPCRs), impacting cellular signaling pathways associated with cancer proliferation .
- Antiproliferative Effects : Thieno[2,3-c]pyridine compounds have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents .
Anticancer Activity
A significant body of research has focused on the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, a study evaluating the effects of these compounds on leukemia cell lines revealed potent cytotoxicity and the ability to induce apoptosis .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Inhibition of the NF-κB pathway through IKK inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 in synovial cells derived from rheumatoid arthritis patients .
Case Studies
- Inhibition of IKK Complex : A study demonstrated that thieno[2,3-b]pyridine derivatives effectively inhibited the IKK complex, which is crucial for NF-κB activation. This inhibition resulted in reduced inflammation markers in vitro and showed promise for treating inflammatory diseases .
- GPCR Targeting : Research involving docking studies indicated that thieno[2,3-b]pyridines could modulate several GPCRs involved in cancer signaling pathways. The binding affinities suggest these compounds may serve as lead candidates for drug development targeting these receptors .
Q & A
Q. What are the established synthetic routes for Thieno[2,3-c]pyridine-2-carboxylic acid?
- Methodological Answer : The compound is synthesized via palladium-mediated cross-coupling reactions or cyclization strategies. For example:
-
Palladium-Catalyzed Coupling : 3-iodothiophene-2-carboxylic acid reacts with terminal alkynes (e.g., ethynyltrimethylsilane) under Pd catalysis to form substituted thienopyranones, which are further functionalized .
-
Cyclization : Methyl 2-mercaptoacetate reacts with 4-bromophenoxy-substituted intermediates in the presence of Cs₂CO₃, followed by hydrolysis to yield the carboxylic acid derivative .
-
Key Conditions : Use anhydrous solvents (THF, DMF), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄.
- Data Table : Synthetic Routes Comparison
| Route | Starting Material | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-mediated coupling | 3-iodothiophene-2-carboxylic acid | Pd(PPh₃)₄, CuI | 60–75 | |
| Cyclization | 4-bromophenoxy intermediates | Cs₂CO₃, LiOH | 45–65 |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Confirm C, H, N, S composition (e.g., ±0.3% deviation).
- Spectral Data :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxyl groups (δ 170–175 ppm).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Melting Point : Reported as 293–294°C (decomposition may occur above 300°C) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound derivatives?
- Methodological Answer :
-
Reagent Selection : Use Cs₂CO₃ over K₂CO₃ for cyclization due to higher solubility in polar aprotic solvents (e.g., DMF) .
-
Temperature Control : Maintain 80–100°C during coupling reactions to balance reaction rate and side-product formation .
-
Purification : Employ reverse-phase HPLC for polar derivatives or recrystallization from ethanol/water mixtures.
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?
- Methodological Answer :
-
Aryl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-4 to enhance binding to adhesion molecules (IC₅₀ < 1 µM) .
-
Carboxamide Derivatives : Replace the carboxylic acid with amides to improve membrane permeability (logP increase by 1.5 units) .
-
Biological Assays : Use ELISA or flow cytometry to quantify inhibition of E-selectin/ICAM-1 expression in endothelial cells .
- Data Table : SAR of Selected Derivatives
| Substituent Position | Functional Group | IC₅₀ (µM) | logP | Reference |
|---|---|---|---|---|
| C-4 | -NO₂ | 0.8 | 2.1 | |
| C-2 | -CONH₂ | 1.2 | 1.7 |
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell line specificity, serum concentration). For example, ICAM-1 inhibition varies between HUVEC and HeLa cells .
- Metabolic Stability : Assess compound degradation in liver microsomes; unstable esters may yield false negatives in vitro .
- Crystallography : Resolve binding modes using X-ray structures of target proteins (e.g., integrin αLβ2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
